4-hydrazinyl-N-[(1,3-thiazol-2-yl)methyl]benzene-1-sulfonamide
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Description
“4-hydrazinyl-N-[(1,3-thiazol-2-yl)methyl]benzene-1-sulfonamide” is a chemical compound that has been documented in various scientific resources . It is often used in the field of chemistry for various purposes .
Synthesis Analysis
The synthesis of this compound involves complex chemical reactions. The solid was gathered and crystallized from ethanol, with a yield of 2.54 g (97%), mp: 230–232 °C . More details about the synthesis process can be found in the referenced scientific literature .Molecular Structure Analysis
The molecular structure of this compound can be analyzed using various techniques such as NMR, HPLC, LC-MS, UPLC, and more . The exact structure can be determined by interpreting the data from these analyses .Chemical Reactions Analysis
Thiazoles, which are part of the compound’s structure, have many reactive positions where donor–acceptor, nucleophilic, oxidation reactions, etc., may take place . More detailed information about the chemical reactions involving this compound can be found in the referenced scientific literature .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound can be analyzed using various techniques such as NMR . The exact properties can be determined by interpreting the data from these analyses .Safety and Hazards
Properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for 4-hydrazinyl-N-[(1,3-thiazol-2-yl)methyl]benzene-1-sulfonamide involves the reaction of 4-nitrobenzenesulfonyl chloride with thiosemicarbazide to form 4-nitrobenzenesulfonyl thiosemicarbazide, which is then reduced to 4-amino-N-[(1,3-thiazol-2-yl)methyl]benzenesulfonamide. This intermediate is then reacted with hydrazine hydrate to yield the final product.", "Starting Materials": [ "4-nitrobenzenesulfonyl chloride", "thiosemicarbazide", "hydrazine hydrate" ], "Reaction": [ "Step 1: 4-nitrobenzenesulfonyl chloride is reacted with thiosemicarbazide in the presence of a base such as triethylamine to yield 4-nitrobenzenesulfonyl thiosemicarbazide.", "Step 2: The nitro group in 4-nitrobenzenesulfonyl thiosemicarbazide is reduced to an amino group using a reducing agent such as iron powder in acetic acid to yield 4-amino-N-[(1,3-thiazol-2-yl)methyl]benzenesulfonamide.", "Step 3: 4-amino-N-[(1,3-thiazol-2-yl)methyl]benzenesulfonamide is then reacted with hydrazine hydrate in ethanol to yield the final product, 4-hydrazinyl-N-[(1,3-thiazol-2-yl)methyl]benzene-1-sulfonamide." ] } | |
CAS No. |
1293157-18-2 |
Molecular Formula |
C10H12N4O2S2 |
Molecular Weight |
284.4 |
Purity |
95 |
Origin of Product |
United States |
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